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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-

proliferative and pro-apoptotic effects in various cancer cell lines. It primarily targets the HAT

enzymes Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.

[1][2][3] This document provides detailed protocols for in vitro assays to characterize the

activity and cellular effects of PU139.

Data Presentation
Inhibitory Activity of PU139

Target Enzyme IC50 (μM)

Gcn5 8.39

PCAF 9.74

CBP 2.49

p300 5.35

Table 1: In vitro inhibitory concentration (IC50) values of PU139 against various histone

acetyltransferases.
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Cellular Growth Inhibition by PU139
Cell Line Tissue of Origin GI50 (μM)

A431 Skin Carcinoma <60

A549 Lung Carcinoma <60

A2780 Ovarian Cancer <60

HepG2
Liver Hepatocellular

Carcinoma
<60

SW480 Colon Adenocarcinoma <60

U-87 MG Glioblastoma <60

HCT116 Colon Carcinoma <60

SK-N-SH Neuroblastoma <60

MCF7 Breast Adenocarcinoma <60

Table 2: In vitro growth inhibition (GI50) values of PU139 against a panel of human cancer cell

lines.

Signaling Pathway
PU139 functions by directly inhibiting the enzymatic activity of histone acetyltransferases. This

leads to a global decrease in histone acetylation, altering chromatin structure and gene

expression, which in turn inhibits cell proliferation and induces cell death.
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PU139 mechanism of action.
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Histone Acetyltransferase (HAT) Activity Assay
(Colorimetric)
This assay measures the activity of HAT enzymes by detecting the release of Coenzyme A

(CoA) during the histone acetylation reaction.

Experimental Workflow:

Preparation

Reaction Detection

Prepare Assay Reagents

Add Assay Mix to Samples

Prepare Samples
(Nuclear Extract/Purified Protein)

Incubate at 37°C Read Absorbance
at 440 nm
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HAT activity assay workflow.

Materials:

HAT Activity Assay Kit (Colorimetric)

PU139 (or other inhibitors)

Nuclear extract or purified HAT enzyme

96-well microplate

Microplate reader

Protocol:

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
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Sample Preparation:

For testing PU139, prepare a dilution series of the compound.

In a 96-well plate, add your nuclear extract or purified HAT enzyme to each well.

Add the different concentrations of PU139 to the respective wells. Include a vehicle control

(e.g., DMSO).

Reaction Initiation: Add the HAT Assay Mix, containing histone substrate and Acetyl-CoA, to

each well to start the reaction.

Incubation: Incubate the plate at 37°C for 1-4 hours.

Detection: Measure the absorbance at 440 nm using a microplate reader.

Data Analysis: Calculate the percentage of HAT activity inhibition by PU139 compared to the

vehicle control.

Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow:

Cell Culture Assay Readout

Seed Cells in
96-well Plate Treat with PU139 Add MTT Reagent Incubate Add Solubilizing Agent
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Read Absorbance

at 570 nm

Click to download full resolution via product page

MTT cell viability assay workflow.

Materials:
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Cancer cell lines of interest

Complete cell culture medium

PU139

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO or other solubilizing agent

96-well plates

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treatment: Treat the cells with various concentrations of PU139. Include a vehicle control.

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to reduce the MTT to formazan crystals.

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the

formazan crystals.

Detection: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the GI50 value.

Western Blot for Histone Acetylation
This technique is used to detect the levels of specific acetylated histones in cells treated with

PU139.
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Experimental Workflow:

Treat Cells with PU139

Cell Lysis & Protein Extraction

Protein Quantification (e.g., BCA Assay)

SDS-PAGE
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Western blot workflow.

Materials:

Cell culture reagents

PU139

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay reagents (e.g., BCA kit)

SDS-PAGE gels and running buffer

Transfer buffer and membrane (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Cell Treatment and Lysis: Treat cells with PU139 for the desired time. Lyse the cells and

extract total protein.

Protein Quantification: Determine the protein concentration of each sample.

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with a primary antibody specific for an

acetylated histone (and a total histone for loading control), followed by incubation with an
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HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Caspase-Independent Cell Death Assay
PU139 has been reported to induce caspase-independent cell death.[1][2] This can be

investigated by combining an apoptosis/necrosis detection assay with an analysis of caspase

activation.

Experimental Workflow:

Flow Cytometry Western Blot

Treat Cells with PU139

Harvest and Stain with
Annexin V-FITC & PI Protein Extraction

Analyze by Flow Cytometry Western Blot for Cleaved
Caspases (3, 8, 9) & PARP

Click to download full resolution via product page

Caspase-independent cell death analysis.

a) Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Protocol:
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Cell Treatment: Treat cells with PU139 for the desired duration.

Cell Harvesting: Harvest the cells and wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI

according to the manufacturer's protocol.[4][5][6]

Incubation: Incubate the cells in the dark at room temperature.

Flow Cytometry: Analyze the stained cells by flow cytometry.

Viable cells: Annexin V-negative, PI-negative

Early apoptotic cells: Annexin V-positive, PI-negative

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Necrotic cells: Annexin V-negative, PI-positive

b) Western Blot for Caspase Cleavage

The absence of caspase cleavage in cells undergoing cell death (as determined by Annexin

V/PI staining) is indicative of a caspase-independent mechanism.

Protocol:

Sample Preparation: Prepare protein lysates from cells treated with PU139 as described in

the western blot protocol above.

Western Blotting: Perform western blotting using primary antibodies that specifically detect

the cleaved (active) forms of caspases (e.g., cleaved caspase-3, -8, -9) and cleaved PARP.

[7]

Analysis: The absence of cleaved caspase and PARP bands in PU139-treated samples,

despite evidence of cell death from the Annexin V/PI assay, would support a caspase-

independent cell death mechanism.
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To determine the effect of PU139 on cell cycle progression, flow cytometry analysis of

propidium iodide-stained cells can be performed.

Experimental Workflow:

Preparation Staining Analysis

Treat Cells with PU139 Harvest and Fix Cells
(e.g., with Ethanol) RNase Treatment Stain with Propidium Iodide Analyze by Flow Cytometry

Click to download full resolution via product page

Cell cycle analysis workflow.

Materials:

Cell culture reagents

PU139

Cold PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution containing RNase A

Protocol:

Cell Treatment: Treat cells with PU139 for the desired time.

Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them in ice-cold

70% ethanol.

Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase

A.
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Incubation: Incubate the cells in the dark.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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